4-(Octyloxy)-1,10-phenanthroline-2,9-dicarbonyl dichloride
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Overview
Description
4-(Octyloxy)-1,10-phenanthroline-2,9-dicarbonyl dichloride is a complex organic compound that belongs to the class of phenanthroline derivatives This compound is characterized by the presence of an octyloxy group attached to the phenanthroline ring, along with two carbonyl groups and two chloride atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)-1,10-phenanthroline-2,9-dicarbonyl dichloride typically involves multiple steps One common method starts with the preparation of 1,10-phenanthroline, which is then subjected to a series of reactions to introduce the octyloxy group and the carbonyl groupsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired quality and quantity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(Octyloxy)-1,10-phenanthroline-2,9-dicarbonyl dichloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can be useful in redox reactions.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other functional groups.
Substitution: The chloride atoms can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenanthroline derivatives .
Scientific Research Applications
4-(Octyloxy)-1,10-phenanthroline-2,9-dicarbonyl dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of DNA intercalation and as a fluorescent probe for biological imaging.
Industry: It can be used in the synthesis of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism of action of 4-(Octyloxy)-1,10-phenanthroline-2,9-dicarbonyl dichloride involves its ability to interact with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. In catalytic processes, it acts as a ligand, coordinating with metal ions to facilitate chemical reactions. The specific pathways and targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: Another phenanthroline derivative with similar coordination properties.
1,10-Phenanthroline: The parent compound, which lacks the octyloxy and carbonyl groups.
2,2’-Bipyridine: A related compound with different substitution patterns.
Uniqueness
4-(Octyloxy)-1,10-phenanthroline-2,9-dicarbonyl dichloride is unique due to the presence of the octyloxy group, which enhances its solubility and interaction with hydrophobic environments. The carbonyl groups provide additional sites for chemical modification, making it a versatile compound for various applications .
Properties
CAS No. |
142976-12-3 |
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Molecular Formula |
C22H22Cl2N2O3 |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
4-octoxy-1,10-phenanthroline-2,9-dicarbonyl chloride |
InChI |
InChI=1S/C22H22Cl2N2O3/c1-2-3-4-5-6-7-12-29-18-13-17(22(24)28)26-20-15(18)10-8-14-9-11-16(21(23)27)25-19(14)20/h8-11,13H,2-7,12H2,1H3 |
InChI Key |
DVJAOVMFHYNYET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=NC2=C1C=CC3=C2N=C(C=C3)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
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